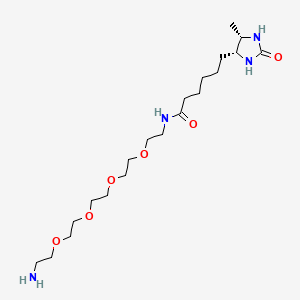

Amine-PEG4-Desthiobiotin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C20H40N4O6 |

|---|---|

分子量 |

432.6 g/mol |

IUPAC名 |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

InChI |

InChI=1S/C20H40N4O6/c1-17-18(24-20(26)23-17)5-3-2-4-6-19(25)22-8-10-28-12-14-30-16-15-29-13-11-27-9-7-21/h17-18H,2-16,21H2,1H3,(H,22,25)(H2,23,24,26)/t17-,18+/m0/s1 |

InChIキー |

DQZZCBCJTNOZDL-ZWKOTPCHSA-N |

異性体SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCN |

正規SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCN |

製品の起源 |

United States |

Foundational & Exploratory

Amine-PEG4-Desthiobiotin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amine-PEG4-Desthiobiotin, a versatile tool in modern life sciences research. This document details its chemical structure, physicochemical properties, and key applications, with a focus on affinity purification and its emerging role in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual workflows are provided to facilitate its practical implementation in the laboratory.

Core Concepts: Structure and Properties

This compound is a trifunctional molecule consisting of a desthiobiotin moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group. Each component contributes to its utility in bioconjugation and affinity-based applications.

The desthiobiotin group is a sulfur-free analog of biotin (B1667282) (Vitamin H) that binds to streptavidin with high specificity but with a lower affinity compared to the nearly irreversible biotin-streptavidin interaction.[1] This key difference allows for the gentle and competitive elution of desthiobiotinylated molecules from streptavidin supports using free biotin, thus preserving the integrity and function of the purified proteins and their complexes.[1]

The PEG4 spacer arm , a hydrophilic chain of four ethylene (B1197577) glycol units, enhances the water solubility of the molecule and the biomolecules it is conjugated to.[2] This spacer also minimizes steric hindrance, providing better access for the desthiobiotin tag to bind to streptavidin.

The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation to various functional groups on biomolecules, most commonly carboxyl groups found on proteins (e.g., on aspartate and glutamate (B1630785) residues or the C-terminus).

Chemical Structure

IUPAC Name: N-(14-amino-3,6,9,12-tetraoxatetradecyl)-6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamide[3]

SMILES Code: O=C(NCCOCCOCCOCCOCCN)CCCCC--INVALID-LINK--N1">C@HNC1=O[3][4]

InChI Key: DQZZCBCJTNOZDL-ZWKOTPCHSA-N[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 432.56 g/mol | [3] |

| Molecular Formula | C20H40N4O6 | [3][4] |

| CAS Number | 2306109-91-9 | [3][4] |

| Appearance | White powder or semi-solid | [2] |

| Solubility | Soluble in water, DMSO, and DMF | [2] |

| Storage | Store at -20°C, desiccated | [2] |

Key Applications and Experimental Protocols

This compound is a valuable reagent for a range of applications, primarily centered around its ability to act as a reversible affinity tag.

Protein Desthiobiotinylation via EDC Chemistry

The primary amine of this compound can be covalently linked to carboxyl groups on a protein of interest using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a stable amide bond.

Materials:

-

Protein of interest in a carboxyl- and amine-free buffer (e.g., MES buffer, pH 4.7-6.0)

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

-

Reaction Buffer (e.g., 0.1 M MES, pH 5.5)

-

Quenching solution (e.g., hydroxylamine (B1172632) or a primary amine-containing buffer like Tris)

-

Desalting columns or dialysis equipment for buffer exchange

Procedure:

-

Protein Preparation: Ensure the protein sample is in an appropriate amine- and carboxyl-free buffer at a suitable concentration (typically 1-5 mg/mL).

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of this compound in DMSO or the reaction buffer.

-

Immediately before use, prepare a stock solution of EDC in the reaction buffer. If using NHS or Sulfo-NHS, it can be added to the EDC solution.

-

-

Reaction Setup:

-

Add a 20- to 100-fold molar excess of this compound to the protein solution. Mix gently.

-

Add a 2- to 10-fold molar excess of EDC (and NHS/Sulfo-NHS) to the protein/amine-PEG4-desthiobiotin mixture. Mix gently. The final reaction volume should be kept as small as practical to maintain high concentrations.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess and unreacted reagents by buffer exchange using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Verification (Optional): The extent of labeling can be assessed by methods such as HABA/avidin assays, mass spectrometry, or Western blot analysis using streptavidin-HRP.

Affinity Purification and Pull-Down Assays

Desthiobiotinylated proteins can be used as "bait" to capture interacting partners ("prey") from complex biological samples like cell lysates. The entire complex is then isolated using streptavidin-coated beads.

Materials:

-

Desthiobiotinylated "bait" protein

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Cell lysate containing "prey" proteins

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (Binding/Wash Buffer containing 2-10 mM free d-biotin)

-

Microcentrifuge tubes

-

Magnetic rack (for magnetic beads) or centrifuge

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

-

Wash the beads two to three times with Binding/Wash Buffer to remove preservatives. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes.

-

-

Immobilization of Bait Protein:

-

Add the desthiobiotinylated bait protein to the washed streptavidin beads.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the bait protein to bind to the beads.

-

-

Washing Unbound Bait: Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

-

Binding of Prey Protein:

-

Add the cell lysate containing the prey proteins to the beads now coupled with the bait protein.

-

Incubate for 1-3 hours at 4°C with gentle rotation to allow the bait-prey interaction to occur.

-

-

Washing Non-specific Binders: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution:

-

Add the Elution Buffer (containing free biotin) to the beads.

-

Incubate for 15-30 minutes at room temperature with gentle agitation. The free biotin will competitively displace the desthiobiotinylated bait-prey complex from the streptavidin beads.

-

Separate the beads (using a magnetic rack or centrifugation) and collect the supernatant containing the eluted bait and prey proteins.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.

PROTAC Development

This compound serves as a versatile linker in the synthesis of PROTACs.[4] A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The amine group of this compound can be readily coupled to either the target protein ligand or the E3 ligase ligand to form the final PROTAC molecule. The PEG4 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Visualizing Workflows and Pathways

Protein Pull-Down Assay Workflow

The following diagram illustrates the key steps in a typical pull-down assay using a desthiobiotinylated bait protein.

Caption: Workflow of a pull-down assay using this compound.

PROTAC-Mediated Protein Degradation

This diagram illustrates the general mechanism of action for a PROTAC utilizing a linker derived from this compound.

Caption: PROTAC mechanism with an this compound-derived linker.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound.

Table 1: Binding Affinities of Biotin and Desthiobiotin to Streptavidin

| Ligand | Dissociation Constant (Kd) | Elution Conditions | Reference(s) |

| Biotin | ~10⁻¹⁵ M | Harsh, denaturing (e.g., low pH, high concentrations of chaotropic agents) | |

| Desthiobiotin | ~10⁻¹¹ M | Mild, competitive elution with free biotin |

Table 2: Recommended Molar Excess for Labeling Reactions

| Reagent | Molar Excess over Protein | Purpose | Reference(s) |

| This compound | 20-100 fold | To ensure efficient labeling of carboxyl groups | |

| EDC | 2-10 fold | To activate a limited number of carboxyl groups and minimize protein polymerization |

Conclusion

This compound is a powerful and versatile reagent for researchers in molecular biology, proteomics, and drug discovery. Its unique combination of a reactive amine handle, a solubilizing PEG spacer, and a reversibly binding desthiobiotin tag makes it an ideal choice for a wide range of applications, from the gentle purification of protein complexes to the rational design of novel therapeutics like PROTACs. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for the successful implementation of this compound in your research endeavors.

References

Unveiling the Mechanism of Amine-PEG4-Desthiobiotin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action, applications, and experimental protocols for Amine-PEG4-Desthiobiotin, a versatile tool for researchers, scientists, and drug development professionals. This document outlines the core principles of its function, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: Reversible Affinity Capture

This compound is a trifunctional molecule comprising a primary amine, a polyethylene (B3416737) glycol (PEG4) spacer, and a desthiobiotin head group. Its mechanism of action hinges on the reversible, high-affinity interaction between the desthiobiotin moiety and streptavidin or avidin (B1170675) proteins.

Unlike the nearly irreversible bond between biotin (B1667282) and streptavidin, the desthiobiotin-streptavidin interaction is characterized by a faster dissociation rate, allowing for the gentle elution of captured biomolecules under mild conditions.[1][2][3] This "soft release" is typically achieved by competitive displacement with a solution of free biotin, which preserves the integrity and functionality of delicate protein complexes.[2][3]

The primary amine group serves as a versatile reactive handle for covalently conjugating the molecule to a variety of biomolecules, including proteins, peptides, and other ligands, through standard amine-reactive chemistries.[2][4] The hydrophilic PEG4 spacer enhances the water solubility of the conjugate and reduces steric hindrance, facilitating efficient binding to streptavidin.[2]

Quantitative Data: A Comparative Look at Binding Affinities

The key advantage of this compound lies in the binding kinetics of its desthiobiotin head group compared to biotin. The following table summarizes the dissociation constants (Kd) for these interactions with streptavidin.

| Ligand | Binding Partner | Dissociation Constant (Kd) | Elution Conditions |

| Biotin | Streptavidin | ~10⁻¹⁵ M[3][5] | Harsh, denaturing (e.g., boiling in SDS, low pH)[2] |

| Desthiobiotin | Streptavidin | ~10⁻¹¹ M [2][3][6] | Mild, competitive displacement with free biotin [2][3] |

This significant difference in binding affinity is the cornerstone of desthiobiotin's utility in applications requiring the recovery of intact biological complexes.

Experimental Protocols

I. Protein Labeling with this compound using EDC Chemistry

This protocol describes the covalent conjugation of this compound to a protein containing accessible carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES, PBS)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) (optional, for increased efficiency)

-

Quenching Buffer (e.g., Tris-buffered saline)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of EDC in anhydrous DMSO or water.

-

Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[4]

-

-

Reaction Setup:

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[4]

-

Quenching: Stop the reaction by adding a quenching buffer to consume excess EDC.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

II. Affinity Purification (Pull-Down Assay) of a Desthiobiotinylated Bait Protein

This protocol outlines the capture of a desthiobiotin-labeled "bait" protein and its interacting "prey" proteins from a cell lysate using streptavidin-functionalized resin.

Materials:

-

Desthiobiotin-labeled bait protein

-

Cell lysate containing potential prey proteins

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer: Wash Buffer containing 4 mM free biotin.[4]

Procedure:

-

Resin Preparation: Wash the streptavidin resin twice with Wash Buffer to remove any preservatives.

-

Bait Protein Immobilization:

-

Incubate the desthiobiotin-labeled bait protein with the streptavidin resin for 30-60 minutes at room temperature with gentle rotation.

-

Wash the resin three times with Wash Buffer to remove any unbound bait protein.

-

-

Prey Protein Capture:

-

Add the cell lysate to the resin-bound bait protein and incubate for 1-2 hours at 4°C with gentle rotation.[4]

-

-

Washing: Wash the resin three to five times with Wash Buffer to remove non-specifically bound proteins.

-

Elution:

-

Add the Elution Buffer to the resin and incubate for 10-30 minutes at 37°C with gentle mixing.[4]

-

Collect the eluate containing the bait-prey protein complex by centrifugation or magnetic separation.

-

Repeat the elution step for complete recovery.

-

-

Analysis: The eluted protein complexes can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Pathways

Signaling Pathway Diagram

Caption: Investigating a signaling pathway using a desthiobiotinylated ligand.

Experimental Workflow Diagram

Caption: Workflow for affinity purification and identification of protein interactions.

PROTAC Application Logical Relationship

Caption: Logical flow of PROTAC-mediated protein degradation.

References

- 1. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. assets.fishersci.com [assets.fishersci.com]

Amine-PEG4-Desthiobiotin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Amine-PEG4-Desthiobiotin is a valuable chemical tool in biotechnology and drug development, primarily utilized as a linker in bioconjugation and for affinity purification of proteins and other biomolecules. Its utility stems from the unique combination of a terminal primary amine for conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety for reversible binding to streptavidin. Understanding the solubility and stability of this reagent is critical for its effective use in experimental design and for ensuring the reproducibility of results.

Core Properties of this compound

This compound is a synthetic molecule composed of three key functional components:

-

Primary Amine (-NH₂): This functional group serves as a reactive handle for covalent attachment to other molecules, typically through reactions with activated carboxylic acids (e.g., NHS esters) or via reductive amination with aldehydes and ketones.

-

Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol linker is a hydrophilic chain that enhances the water solubility of the molecule and any conjugate it is a part of.[1][2][3] It also provides a flexible spacer arm, which can reduce steric hindrance in binding interactions.

-

Desthiobiotin: This is a sulfur-free analog of biotin (B1667282). It binds with high specificity but lower affinity to streptavidin compared to biotin (Kd ≈ 10⁻¹¹ M for desthiobiotin vs. ≈ 10⁻¹⁵ M for biotin).[2] This moderate affinity allows for the gentle elution of desthiobiotin-tagged molecules from streptavidin resins using free biotin under non-denaturing conditions.[4]

Solubility Profile

The solubility of this compound is a key consideration for its use in aqueous buffers common in biological experiments.

| Solvent/Buffer System | Reported Solubility | Notes |

| Water | Soluble[1] | The PEG4 linker imparts hydrophilicity, making it soluble in aqueous solutions.[1] Quantitative limits are not widely reported. For a related compound, Desthiobiotin PEG NHS, a solubility of 10 mg/mL has been reported. |

| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL (577.97 mM)[5] | A common solvent for preparing concentrated stock solutions. It is recommended to use freshly opened DMSO as it can be hygroscopic.[5] |

| Dimethylformamide (DMF) | Soluble[1] | Another common organic solvent for dissolving this compound. |

| Phosphate-Buffered Saline (PBS) | Data not available | Solubility is expected to be good due to the hydrophilic PEG linker. For the parent molecule, D-desthiobiotin, a solubility of approximately 0.2 mg/mL in a 1:2 DMSO:PBS (pH 7.2) solution has been reported.[6] |

Stability Assessment

The stability of this compound is crucial for its storage and for the reliability of experiments. Degradation can be influenced by factors such as temperature, pH, and exposure to light and oxygen.

Storage Recommendations

| Condition | Recommended Storage | Duration | Notes |

| Solid (Lyophilized) | -20°C, desiccated[1][3] | Long-term (months to years)[7] | Protect from moisture and light. |

| 0 - 4°C, dark, dry[7] | Short-term (days to weeks)[7] | ||

| In Solution (DMSO) | -20°C[5] | Up to 1 month (protect from light)[5] | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[5] |

| -80°C[5] | Up to 6 months (protect from light)[5] | ||

| Aqueous Solution | Not recommended for long-term storage | For D-desthiobiotin, it is not recommended to store aqueous solutions for more than one day.[6] |

Factors Affecting Stability in Solution

-

pH: The primary amine group's reactivity and the stability of the PEG linker can be pH-dependent. While specific data for this compound is not available, PEG hydrogels with phosphoester and phosphoamide linkers have shown pH-sensitive degradation, being less stable under acidic conditions.

-

Temperature: Elevated temperatures can accelerate the degradation of PEG chains, particularly in the presence of oxygen.[8] For general PEG solutions, storage at refrigerated (4°C) or frozen (-20°C) temperatures enhances stability compared to room temperature.

-

Oxidation: The polyethylene glycol chain is susceptible to oxidative degradation. This can be initiated by heat, light, or the presence of transition metals. It is advisable to handle PEG-containing solutions in a way that minimizes exposure to oxygen, for example, by purging with an inert gas.

-

Hydrolysis: While the ether linkages in the PEG chain are generally stable to hydrolysis, the amide bond formed upon conjugation of the amine group can be susceptible to hydrolysis under extreme pH conditions.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the thermodynamic solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS, Tris, HEPES at a specific pH). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant to a concentration within the linear range of a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Data Analysis: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the saturated solution, which represents its solubility.

Protocol for Assessing Stability in Aqueous Solution

This protocol outlines a general procedure for evaluating the stability of this compound in a specific buffer over time.

-

Solution Preparation: Prepare a solution of this compound of a known concentration in the aqueous buffer of interest.

-

Incubation: Aliquot the solution into several vials and incubate them under controlled conditions (e.g., specific temperature and light exposure).

-

Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours), remove a vial from incubation.

-

Analysis: Analyze the sample immediately using a validated analytical method (e.g., HPLC) to determine the concentration of the remaining this compound. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

-

Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time. This will provide a stability profile under the tested conditions.

Logical and Experimental Workflows

Affinity Purification Workflow using this compound

This workflow illustrates the use of this compound for the purification of a target protein ("prey") that interacts with a known "bait" protein.

References

- 1. Desthiobiotin PEG4 amine [nanocs.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Thermo Scientific EZ-Link this compound, No-Weigh Format 5 x 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. idosi.org [idosi.org]

Amine-PEG4-Desthiobiotin: A Technical Guide to Reversible Protein Labeling and Affinity Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amine-PEG4-Desthiobiotin, a versatile reagent for protein labeling and purification. We will explore its core features, quantitative properties, and detailed experimental protocols, offering a comprehensive resource for its application in research and drug development.

Core Features of this compound

This compound is a chemical probe consisting of three key functional components: a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin tag. This unique combination of moieties makes it an invaluable tool for the reversible labeling and subsequent affinity purification of proteins and other biomolecules.

-

Primary Amine (-NH2): This terminal reactive group serves as the primary attachment point for conjugation to target molecules. It readily reacts with carboxyl groups present on proteins (e.g., on aspartate and glutamate (B1630785) residues or the C-terminus) through the use of a crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming a stable amide bond.[1]

-

PEG4 Spacer Arm: The polyethylene glycol (PEG) linker, consisting of four repeating ethylene (B1197577) glycol units, imparts several beneficial properties. Its hydrophilic nature increases the water solubility of the labeled molecule, which can be particularly advantageous when working with hydrophobic proteins.[2] The flexibility and length of the PEG spacer also minimize steric hindrance, allowing for efficient binding of the desthiobiotin tag to streptavidin.

-

Desthiobiotin Tag: Desthiobiotin is a stable, sulfur-free analog of biotin (B1667282) (Vitamin H). While it binds to streptavidin with high specificity, its binding affinity is significantly lower than that of the biotin-streptavidin interaction.[3][4] This key difference allows for the gentle and efficient elution of the desthiobiotin-labeled molecule from a streptavidin affinity matrix using a solution of free biotin under non-denaturing conditions.[1][2][3] This "soft release" is a major advantage over traditional biotin-streptavidin systems that often require harsh, denaturing conditions for elution, which can compromise the structure and function of the purified protein.[1]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its interaction with streptavidin.

| Property | Value | Reference(s) |

| Molecular Weight | 432.55 g/mol | [5] |

| Chemical Formula | C20H40N4O6 | [5] |

| CAS Number | 2306109-91-9 | [5] |

| Solubility | Soluble in DMSO, DMF, and water | [2] |

| Appearance | White powder or semi-solid | [2] |

| Storage | Store at -20°C, desiccated | [1][2] |

| Ligand | Binding Partner | Dissociation Constant (Kd) | Reference(s) |

| Desthiobiotin | Streptavidin | ~10⁻¹¹ M | [1][3][4] |

| Biotin | Streptavidin | ~10⁻¹⁵ M | [3][4] |

Experimental Protocols

This section provides a detailed methodology for the labeling of a target protein with this compound using EDC chemistry, followed by affinity purification on a streptavidin resin.

Protein Labeling with this compound

This protocol outlines the covalent attachment of this compound to carboxyl groups on a target protein.

Materials:

-

Target protein in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, pH 4.7-5.5)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns or dialysis equipment

Procedure:

-

Prepare Stock Solutions:

-

Labeling Reaction:

-

To your protein solution, add the this compound stock solution to achieve a final molar excess (e.g., 100-fold molar excess over the protein).[1] Mix gently.

-

Immediately add the freshly prepared EDC stock solution to the protein/Amine-PEG4-Desthiobiotin mixture to a final desired molar excess (e.g., 10-fold molar excess over the protein).[1]

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or mixing.[1]

-

-

Removal of Excess Reagents:

-

Remove unreacted this compound and EDC by desalting the protein solution using a suitable desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Affinity Purification of Desthiobiotinylated Protein

This protocol describes the capture of the labeled protein using a streptavidin affinity resin and its subsequent elution.

Materials:

-

Streptavidin-agarose resin or magnetic beads

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 4 mM Biotin in 20 mM Tris, 50 mM NaCl)[1]

Procedure:

-

Resin Equilibration:

-

Wash and equilibrate the streptavidin resin with the Wash Buffer according to the manufacturer's instructions.

-

-

Binding of Labeled Protein:

-

Add the desalted, desthiobiotinylated protein solution to the equilibrated streptavidin resin.

-

Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing to allow for binding.[1]

-

-

Washing:

-

Centrifuge the resin (or use a magnetic stand for magnetic beads) and discard the supernatant.

-

Wash the resin several times with Wash Buffer to remove any non-specifically bound proteins.

-

-

Elution:

-

Add the Elution Buffer to the resin.

-

Incubate at 37°C for 10 minutes or longer to allow for the competitive displacement of the desthiobiotinylated protein by free biotin.[1]

-

Centrifuge the resin and collect the supernatant containing the purified protein. Repeat the elution step if necessary to maximize recovery.

-

Visualizations

The following diagrams illustrate the key processes involved in using this compound.

Caption: Workflow for protein labeling and affinity purification.

Caption: Comparison of desthiobiotin and biotin binding to streptavidin.

References

The Strategic Role of Amine-PEG4-Desthiobiotin in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The rational design of these heterobifunctional molecules depends critically on the linker component that connects the POI-binding ligand to the E3 ubiquitin ligase recruiter. This technical guide provides an in-depth examination of Amine-PEG4-Desthiobiotin, a versatile and multifunctional linker that serves not only as a structural scaffold but also as a powerful tool for the biochemical and biophysical characterization of PROTACs. We will explore its chemical properties, its role in modulating PROTAC efficacy, and its utility in crucial experimental assays, supported by detailed protocols and quantitative data.

Introduction: The Centrality of the Linker in PROTAC Function

A PROTAC molecule's efficacy is governed by its ability to induce the formation of a stable and productive ternary complex between the target protein (POI) and an E3 ubiquitin ligase. The linker is not a passive spacer but an active participant in this process. Its length, composition, and attachment points dictate the spatial orientation of the two proteins, influencing the cooperativity of ternary complex formation and the subsequent efficiency of ubiquitin transfer to the POI, marking it for proteasomal degradation.

This compound has gained prominence as a linker component due to its unique trifunctional nature:

-

Amine (NH2) Handle: A reactive primary amine that allows for straightforward conjugation to either the POI ligand or the E3 ligase ligand, typically through stable amide bond formation.

-

PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) chain of four ethylene (B1197577) oxide units. This spacer improves the solubility and cell permeability of the final PROTAC molecule while providing the necessary length and flexibility to span the distance between the POI and E3 ligase.

-

Desthiobiotin Tag: A derivative of biotin (B1667282) that acts as a reversible, high-affinity affinity tag. This moiety is instrumental in the development and validation stages, enabling a suite of biochemical assays without interfering with the core degradation mechanism.

The Desthiobiotin Advantage: A Reversible Affinity Tag

The key feature of this compound is the desthiobiotin moiety. Unlike biotin, which binds to streptavidin with an extremely high affinity (Kd ~10⁻¹⁵ M) that is essentially irreversible, desthiobiotin binds with a slightly lower, yet still high, affinity (Kd ~10⁻¹¹ M).[1] This crucial difference allows for the gentle and competitive elution of desthiobiotin-tagged molecules from streptavidin supports using a solution of free biotin.[1] This reversibility is highly advantageous for proteomic and biochemical workflows.

Data Presentation: Affinity Tag Comparison

The following table summarizes the key differences between biotin and desthiobiotin as affinity tags in proteomic workflows.

| Feature | Biotin | Desthiobiotin | Reference |

| Binding Affinity to Streptavidin | Very High (Kd ~10⁻¹⁵ M) | High (Kd ~10⁻¹¹ M) | [1] |

| Elution Conditions | Harsh, denaturing (e.g., boiling in SDS buffer) | Gentle, competitive (e.g., free biotin solution) | [1] |

| Preservation of Protein Complexes | Poor; complexes often dissociate | Excellent; interactions are preserved | [1] |

| Co-purification of Endogenous Biotinylated Proteins | High | Minimal | [1] |

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). While specific DC₅₀ and Dₘₐₓ values for PROTACs using the this compound linker are not extensively published in comparative studies, data from PROTACs utilizing similar PEG-based linkers provide valuable insights into expected performance. The linker length and composition are critical determinants of these values.

Data Presentation: Representative PROTAC Efficacy with PEG Linkers

The table below presents data for BTK-targeting PROTACs with varying PEG-based linkers, demonstrating the impact of linker composition on degradation potency.

| PROTAC ID | Linker Type | DC₅₀ (nM) in Mino Cells | Dₘₐₓ (%) in Mino Cells | Reference |

| NC-1 | PEG-based | 2.2 | 97 | [2] |

| IR-1 | PEG-based | 12 | 93 | [2] |

| IR-2 | PEG-based | 38 | 94 | [2] |

| RC-3 | PEG-based | 17 | 93 | [2] |

This data is representative of PROTACs with PEG linkers and illustrates the range of potencies that can be achieved through linker modification.

Experimental Protocols

The this compound linker is employed in both the synthesis of the PROTAC molecule and its subsequent biochemical analysis.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for conjugating a carboxylic acid-containing POI ligand to the this compound linker, followed by conjugation to an amine-containing E3 ligase ligand.

Materials:

-

POI ligand with a terminal carboxylic acid.

-

This compound.

-

E3 ligase ligand with a terminal primary amine.

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-hydroxysuccinimide).

-

Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

-

DIPEA (N,N-Diisopropylethylamine).

-

Reaction vessel and magnetic stirrer.

-

HPLC for purification.

Procedure:

-

Activation of POI Ligand:

-

Dissolve the POI ligand (1 eq.) in anhydrous DMF.

-

Add NHS (1.2 eq.) and EDC (1.2 eq.).

-

Stir the reaction at room temperature for 1-2 hours to form the NHS-ester.

-

-

First Conjugation:

-

In a separate vessel, dissolve this compound (1.1 eq.) and DIPEA (2-3 eq.) in anhydrous DMF.

-

Add the activated POI ligand solution dropwise to the this compound solution.

-

Stir the reaction at room temperature overnight.

-

Monitor reaction progress by LC-MS.

-

-

Purification of Intermediate:

-

Once the reaction is complete, purify the POI-Linker-Desthiobiotin intermediate using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the intermediate product.

-

-

Second Conjugation:

-

Activate the carboxylic acid on the desthiobiotin moiety of the purified intermediate using the same EDC/NHS procedure as in Step 1.

-

Dissolve the E3 ligase ligand (1.1 eq.) and DIPEA (2-3 eq.) in anhydrous DMF.

-

Add the activated intermediate solution dropwise to the E3 ligase ligand solution.

-

Stir the reaction at room temperature overnight.

-

-

Final Purification:

-

Purify the final PROTAC molecule by reverse-phase HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

-

Protocol for Ternary Complex Pull-Down Assay

This protocol uses the desthiobiotin tag to capture the PROTAC and its binding partners (POI and E3 ligase) to verify the formation of the ternary complex.

Materials:

-

Cell lysate containing the POI and the E3 ligase.

-

Desthiobiotin-tagged PROTAC.

-

Streptavidin-coated magnetic beads.

-

Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., PBS containing 10 mM free biotin).

-

Primary antibodies for the POI and E3 ligase for Western blot analysis.

Procedure:

-

Cell Lysis:

-

Prepare cell lysate from cells expressing the POI and E3 ligase using ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Incubation:

-

To the clarified lysate, add the desthiobiotin-tagged PROTAC to the desired final concentration. As a negative control, add a vehicle (e.g., DMSO).

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for ternary complex formation.

-

-

Bead Preparation and Capture:

-

While the lysate is incubating, wash the streptavidin magnetic beads three times with wash buffer.

-

Add the washed beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the PROTAC and its bound complex.

-

-

Washing:

-

Place the tubes on a magnetic stand to pellet the beads.

-

Carefully remove and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add elution buffer (containing free biotin) to the beads.

-

Incubate at room temperature for 30-60 minutes with gentle agitation to competitively release the desthiobiotin-PROTAC and its complex from the beads.

-

Place the tubes on the magnetic stand and collect the supernatant (eluate).

-

-

Analysis:

-

Analyze the eluate by SDS-PAGE and Western blotting.

-

Probe the blot with antibodies against the POI and the E3 ligase. The presence of both proteins in the eluate from the PROTAC-treated sample (and their absence in the control) confirms the formation of the ternary complex.

-

Conclusion

This compound is more than a simple linker; it is a sophisticated chemical tool that significantly aids in the development and validation of novel PROTACs. Its amine handle and PEG spacer provide a reliable synthetic and structural foundation, while the strategically included desthiobiotin tag enables robust biochemical characterization of the PROTAC's primary mode of action—ternary complex formation. By facilitating crucial experiments such as affinity pull-downs under gentle, native conditions, this linker allows researchers to gain deeper insights into the structure-activity relationships that govern targeted protein degradation, thereby accelerating the journey from concept to clinic.

References

Introduction to desthiobiotin versus biotin for affinity purification.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of desthiobiotin and biotin (B1667282) in affinity purification. We delve into the fundamental differences in their binding affinities to streptavidin and avidin, detail the practical consequences for experimental design, and provide comprehensive protocols to enable informed decisions for your research and development workflows.

Core Principles: A Tale of Two Affinities

The foundation of both biotin- and desthiobiotin-based affinity purification lies in the remarkably strong and specific interaction between these molecules and the protein streptavidin (or avidin). However, a critical structural difference between them dictates the nature of this interaction and, consequently, the entire purification strategy. Biotin forms a nearly irreversible bond with streptavidin, while desthiobiotin, a sulfur-less analog, binds with high affinity but in a reversible manner.[1][2][3]

Key Differences at a Glance:

| Feature | Desthiobiotin | Biotin |

| Binding to Streptavidin | Reversible, high affinity | Essentially irreversible, very high affinity |

| Elution Conditions | Mild, competitive elution with free biotin | Harsh, denaturing conditions (e.g., low pH, high salt, boiling in SDS-PAGE buffer) |

| Preservation of Protein Structure/Function | High, due to non-denaturing elution | Low, elution often leads to denaturation |

| Suitability for Protein Complexes | Ideal for isolating intact complexes | Not suitable for isolating intact complexes due to harsh elution |

| Reusability of Streptavidin Resin | Possible with regeneration | Not typically reusable after elution |

Quantitative Data Comparison

The significant difference in binding affinity is quantified by the dissociation constant (Kd). This value dictates the conditions required for both binding and elution.

| Ligand | Dissociation Constant (Kd) for Streptavidin | Elution Method |

| Desthiobiotin | ~10⁻¹¹ M[1][4][5] | Competitive elution with free biotin |

| Biotin | ~10⁻¹⁵ M[1][4] | Denaturing conditions |

Note: The tighter the interaction, the lower the dissociation constant.

Logical Workflow for Affinity Purification

The general workflow for both desthiobiotin and biotin affinity purification follows a similar path of labeling, binding, washing, and elution. The key divergence lies in the elution step.

References

- 1. interchim.fr [interchim.fr]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 5. researchgate.net [researchgate.net]

Amine-PEG4-Desthiobiotin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Amine-PEG4-Desthiobiotin, a versatile tool for researchers, scientists, and drug development professionals. This document outlines its chemical properties, and applications, and provides detailed experimental protocols for its use in affinity purification and as a component in Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a functionalized molecule combining a desthiobiotin moiety with a four-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a primary amine. This structure provides a key advantage in various biochemical applications. The desthiobiotin allows for reversible binding to streptavidin, while the hydrophilic PEG spacer enhances solubility and reduces steric hindrance. The terminal amine group enables covalent conjugation to other molecules.

| Property | Value | Reference |

| CAS Number | 2306109-91-9 | [1][2] |

| Molecular Weight | 432.56 g/mol | [1][2] |

| Chemical Formula | C20H40N4O6 | [1][2] |

Applications in Research and Drug Development

This compound is primarily utilized in two key areas:

-

Affinity Purification: The desthiobiotin tag facilitates the capture of biotinylated molecules onto streptavidin-coated supports. Unlike the strong interaction between biotin (B1667282) and streptavidin, the desthiobiotin-streptavidin bond is readily reversible under mild conditions, allowing for the gentle elution of the target molecule and its binding partners.[3] This "soft release" is critical for preserving the native structure and function of proteins and protein complexes.[3]

-

PROTAC Development: As a PEG-based linker, this compound can be used in the synthesis of PROTACs.[1][4] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][4] The PEG linker component of this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively engage their respective protein targets.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of a Target Protein with this compound

This protocol describes the covalent attachment of this compound to a target protein containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues or the C-terminus) using a carbodiimide (B86325) crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

Target protein in a suitable amine-free buffer (e.g., MES buffer, pH 4.7-5.5)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMSO (Dimethyl sulfoxide)

-

Desalting columns

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 50 mM. For example, dissolve 1 mg of the reagent in 46 µL of DMSO.[5]

-

Prepare the protein sample: Ensure the protein solution is at a concentration between 0.2 and 2 mg/mL in an amine-free buffer at pH 4.7-5.5.[4]

-

Add this compound to the protein solution: Add the desired volume of the this compound stock solution to the protein solution. The optimal molar ratio of reagent to protein should be determined empirically, but a 15-fold molar excess is a good starting point.

-

Prepare and add EDC: Immediately before use, prepare a 10 mM solution of EDC in the same buffer as the protein. Add the EDC solution to the protein-reagent mixture.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[5]

-

Remove excess reagent: Use a desalting column to separate the labeled protein from unreacted this compound and EDC.

Protocol 2: Affinity Purification using Desthiobiotinylated Protein

This protocol outlines the steps for capturing the desthiobiotin-labeled protein on a streptavidin resin and its subsequent elution.

Materials:

-

Desthiobiotin-labeled protein

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Binding/Wash Buffer (e.g., 1X TBST)

-

Elution Buffer (Binding/Wash Buffer containing a high concentration of free biotin, e.g., 5 mM)

Procedure:

-

Prepare the streptavidin resin: Wash the streptavidin beads with Binding/Wash Buffer to remove any storage preservatives.[6]

-

Bind the labeled protein: Incubate the desthiobiotin-labeled protein with the prepared streptavidin beads for 30-60 minutes at room temperature with gentle rotation.

-

Wash away unbound proteins: Pellet the beads using a magnet or centrifugation and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.[6]

-

Elute the captured protein: Resuspend the beads in Elution Buffer and incubate for 10-15 minutes at room temperature with gentle mixing. The free biotin in the elution buffer will compete with the desthiobiotinylated protein for binding to streptavidin, releasing the labeled protein.

-

Collect the eluate: Pellet the beads and carefully collect the supernatant containing the purified protein.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for labeling a target protein with this compound and subsequent affinity purification.

Caption: Conceptual overview of the role of a linker like this compound in the formation and mechanism of action of a PROTAC.

References

An In-depth Technical Guide to Amine-PEG4-Desthiobiotin for Bioconjugation

For researchers, scientists, and drug development professionals venturing into bioconjugation, Amine-PEG4-Desthiobiotin presents a versatile and advantageous tool for labeling and purifying proteins and other biomolecules. This guide provides a comprehensive overview of its core principles, applications, and detailed protocols to facilitate its effective implementation in the laboratory.

Introduction to this compound

This compound is a trifunctional molecule comprising a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety. Each component plays a crucial role in its functionality:

-

Primary Amine (-NH2): This group serves as the reactive handle for conjugation. It readily forms stable amide bonds with carboxyl groups present on target molecules, such as the aspartate and glutamate (B1630785) residues or the C-terminus of proteins, typically facilitated by a carbodiimide (B86325) crosslinker like EDC.[1][2]

-

PEG4 Spacer Arm: The tetraethylene glycol linker enhances the water solubility of the reagent and the resulting conjugate.[1][2][3][4] This hydrophilic spacer minimizes aggregation of labeled proteins and reduces steric hindrance, allowing for efficient interaction between the desthiobiotin tag and its binding partner, streptavidin.[1][4][5]

-

Desthiobiotin Tag: A key feature of this reagent is the desthiobiotin group, a sulfur-free analog of biotin (B1667282).[2] While it binds to streptavidin with high specificity, its binding affinity is significantly lower than that of biotin (Kd of 10⁻¹¹M for desthiobiotin versus 10⁻¹⁵M for biotin).[1][6][7] This lower affinity is advantageous as it allows for the gentle and specific elution of the desthiobiotinylated molecule from streptavidin matrices using a simple solution of free biotin under mild, non-denaturing conditions.[1][2][7][8] This "soft release" preserves the native structure and function of the target protein and its interacting partners.[1][2]

Core Applications in Research and Drug Development

The unique properties of this compound make it suitable for a range of applications, including:

-

Affinity Purification: It is widely used for the isolation of specific proteins or protein complexes from complex biological mixtures like cell lysates.[2] The ability to elute the target under mild conditions is particularly valuable for studying protein-protein interactions and for isolating functional proteins.

-

Pull-Down Assays: This reagent is ideal for identifying binding partners to a protein of interest ("bait"). The bait protein is labeled with desthiobiotin, incubated with a cell lysate, and the resulting complexes are captured on streptavidin beads. After washing, the interacting proteins ("prey") can be eluted gently for identification by mass spectrometry or other methods.[1]

-

PROTAC Development: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][10][11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

-

Cell and Tissue Staining: Desthiobiotinylated probes can be used in various staining protocols. The reversibility of the desthiobiotin-streptavidin interaction allows for sequential probing of the same sample with different ligands.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative information for working with this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C20H40N4O6 | [9][10] |

| Molecular Weight | 432.55 g/mol | [9] |

| Appearance | White powder or semi-solid | [3] |

| Solubility | Soluble in DMSO, DMF, and water | [3] |

| Storage | Store at -20°C, desiccated | [1][3] |

Table 2: Bioconjugation Reaction Parameters

| Parameter | Recommended Value | Reference |

| Reaction pH | 4.7 - 5.5 (for EDC chemistry) | [1] |

| Molar Excess of this compound over Protein | 100-fold (to minimize protein polymerization) | [1] |

| Molar Excess of EDC over Protein | 5 to 20-fold (limiting amount) | [1] |

| Reaction Time | 2 hours at room temperature | [1] |

| Elution Buffer | 4mM Biotin in a suitable buffer (e.g., 20mM Tris, 50mM NaCl) | [1] |

Experimental Protocols

This section provides a detailed methodology for labeling a protein with this compound and performing a subsequent pull-down assay.

Protein Labeling with this compound using EDC

This protocol describes the conjugation of this compound to carboxyl groups on a target protein.

Materials:

-

Target protein in an amine-free and carboxyl-free buffer (e.g., MES buffer, pH 4.7-5.5)[1]

-

This compound

-

EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

-

Anhydrous DMSO

-

Desalting columns or dialysis equipment for buffer exchange and removal of excess reagents[1]

Procedure:

-

Prepare a 50mM stock solution of this compound: Dissolve 1 mg of this compound in 46 µL of anhydrous DMSO.[1]

-

Prepare the protein sample: Ensure the protein is at a suitable concentration in MES buffer. If the protein is in a buffer containing primary amines (like Tris or glycine) or carboxyls (like acetate (B1210297) or citrate), it must be exchanged into MES buffer.[1]

-

Calculate the required reagent volumes: Determine the molar amounts of this compound and EDC needed based on the desired molar excess over the protein (see Table 2). A 100-fold molar excess of the desthiobiotin reagent and a 10-fold molar excess of EDC is a common starting point.[1]

-

Add this compound to the protein: Add the calculated volume of the 50mM stock solution to the protein solution and mix gently.

-

Prepare and add EDC: Immediately before use, prepare a 10mM solution of EDC in MES buffer. Add the calculated volume of the EDC solution to the protein-desthiobiotin mixture.[1]

-

Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring or mixing.[1]

-

Remove excess reagents: Purify the labeled protein from unreacted this compound and EDC using a desalting column or dialysis.[1]

-

Storage: Store the purified, desthiobiotinylated protein under conditions appropriate for its stability.

Pull-Down Assay with Desthiobiotinylated Protein

This protocol outlines the steps to capture a desthiobiotinylated "bait" protein and its interacting partners ("prey") from a cell lysate.

Materials:

-

Desthiobiotinylated "bait" protein

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Cell lysate containing potential "prey" proteins

-

Wash buffer (e.g., PBS with a mild detergent)

-

Elution buffer (4mM biotin in a suitable buffer)[1]

Procedure:

-

Prepare streptavidin resin: Wash and equilibrate the streptavidin resin according to the manufacturer's instructions.

-

Immobilize the bait protein: Incubate the desthiobiotinylated bait protein with the equilibrated streptavidin resin to allow for binding.

-

Wash: Wash the resin several times with wash buffer to remove any non-specifically bound proteins.

-

Incubate with lysate: Add the cell lysate to the resin with the immobilized bait protein and incubate for at least 1 hour to allow for the formation of bait-prey complexes.[1]

-

Wash: Wash the resin extensively with wash buffer to remove unbound proteins from the lysate.

-

Elute: Add the elution buffer containing free biotin to the resin and incubate. The free biotin will competitively displace the desthiobiotinylated bait protein and its interacting partners from the streptavidin resin.[1]

-

Analyze: Collect the eluate, which contains the purified bait-prey complexes, for further analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Conclusion

This compound is a powerful reagent for bioconjugation, offering a balance of strong, specific binding and gentle elution. Its water-soluble nature and reactive amine handle make it a versatile tool for labeling and purifying biomolecules. For researchers in protein sciences and drug development, mastering the use of this reagent can significantly enhance the ability to isolate and study protein complexes in their native state, ultimately accelerating discovery.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. Desthiobiotin PEG4 amine [nanocs.net]

- 4. lumiprobe.com [lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. interchim.fr [interchim.fr]

- 8. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

- 11. This compound | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for Amine-PEG4-Desthiobiotin Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-PEG4-Desthiobiotin is a versatile reagent designed for the efficient labeling of proteins and other biomolecules containing accessible carboxyl groups. This reagent features a terminal primary amine for conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer arm, and a desthiobiotin moiety for affinity purification. The PEG4 spacer enhances the water solubility of the labeled molecule, mitigating aggregation issues often associated with hydrophobic linkers.[1][2]

The key advantage of the desthiobiotin tag lies in its reversible, yet specific, binding to streptavidin.[3] Unlike the nearly irreversible bond between biotin (B1667282) and streptavidin, the desthiobiotin-streptavidin interaction allows for gentle elution of the labeled protein under mild conditions, typically using a buffer containing free biotin.[4] This soft-release characteristic is ideal for preserving the native structure and function of the target protein and its interacting partners, making it a superior choice for applications such as pull-down assays and affinity purification of protein complexes.[1]

This document provides detailed protocols for the covalent labeling of proteins using this compound and subsequent affinity purification.

Chemical Properties and Reaction Scheme

This compound is conjugated to proteins via a two-step process involving the activation of carboxyl groups (present on aspartate, glutamate (B1630785) residues, or the C-terminus of the protein) with a carbodiimide (B86325) crosslinker, such as 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC). The activated carboxyl group then reacts with the primary amine of this compound to form a stable amide bond.

To minimize protein polymerization, which can occur if a protein has both accessible carboxyl and amine groups, it is crucial to use a large molar excess of this compound and a limiting amount of EDC.[1][5] This strategy ensures that the EDC-activated carboxyl groups are more likely to react with the labeling reagent than with primary amines on another protein molecule.[1]

Experimental Protocols

I. Protein Preparation

For optimal labeling, the protein of interest should be in an amine-free and carboxyl-free buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer at a pH between 4.7 and 5.5.[1] If the protein solution contains buffers with primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate), it is essential to perform a buffer exchange using methods like dialysis or gel filtration.[1][6] The recommended protein concentration for labeling is between 0.2 mg/mL and 2 mg/mL.[6][7]

II. Desthiobiotinylation of Proteins

This protocol describes the labeling of a protein using this compound and EDC. The reagent quantities should be optimized for each specific application.

Materials:

-

This compound

-

EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

MES Buffer (0.1 M MES, pH 4.7-5.5)

-

Protein sample in MES Buffer

-

Method for removal of non-reacted desthiobiotin (e.g., Zeba™ Spin Desalting Columns or Slide-A-Lyzer™ Dialysis Cassettes)[5][7]

-

Elution Buffer (e.g., 4 mM Biotin in 20 mM Tris, 50 mM NaCl)[5][7]

Procedure:

-

Reagent Preparation:

-

Labeling Reaction:

-

Add the calculated volume of the 50 mM this compound stock solution to the protein solution. A 100-fold molar excess of the labeling reagent over the protein is recommended to minimize polymerization.[1][5]

-

Add the calculated volume of the freshly prepared 10 mM EDC stock solution to the protein-labeling reagent mixture. A 5- to 20-fold molar excess of EDC over the protein is a good starting point.[1]

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or mixing.[5]

-

-

Removal of Excess Reagent:

The desthiobiotin-labeled protein is now ready for use in downstream applications or can be stored under appropriate conditions.

III. Affinity Purification of Desthiobiotin-Labeled Proteins

This protocol outlines the capture and elution of a desthiobiotin-labeled protein using streptavidin-functionalized resin.

Materials:

-

Desthiobiotin-labeled protein sample

-

Streptavidin affinity resin (e.g., magnetic beads or agarose)

-

Wash Buffer (e.g., PBS-based buffer)

Procedure:

-

Resin Equilibration:

-

Wash and equilibrate the streptavidin resin with a suitable wash buffer according to the manufacturer's instructions.

-

-

Binding of Labeled Protein:

-

Add the desthiobiotin-labeled protein sample to the equilibrated resin.

-

Incubate for 60 minutes at room temperature with gentle mixing to allow for binding.

-

-

Washing:

-

Centrifuge the resin and discard the supernatant.

-

Wash the resin with the wash buffer to remove non-specifically bound proteins. Repeat this step as required.

-

-

Elution:

-

Add the elution buffer containing free biotin to the resin.

-

Incubate at 37°C for 10 minutes or longer to facilitate the displacement of the desthiobiotin-labeled protein from the streptavidin.[5]

-

Centrifuge the resin and collect the supernatant containing the purified protein. Repeat the elution step if necessary to maximize recovery.

-

Data Presentation

The following tables provide recommended starting concentrations and molar excess values for the protein labeling reaction. Optimization may be required for specific proteins and applications.

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Solvent |

| This compound | 50 mM | DMSO |

| EDC | 10 mM | MES Buffer (pH 4.7-5.5) |

| Protein | 0.2 - 2 mg/mL | MES Buffer (pH 4.7-5.5) |

Table 2: Recommended Molar Excess of Reagents over Protein

| Reagent | Recommended Molar Excess | Purpose |

| This compound | 100-fold | To minimize protein polymerization.[1][5] |

| EDC | 5- to 20-fold | To limit the extent of carboxyl group activation.[1] |

Visualizations

Caption: Workflow for protein labeling and purification.

Caption: Reversible binding and elution mechanism.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Desthiobiotin-PEG4-Alkyne, 1802907-99-8 | BroadPharm [broadpharm.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols: Utilizing Amine-PEG4-Desthiobiotin with EDC Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Amine-PEG4-Desthiobiotin in conjunction with the zero-length crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This combination allows for the covalent attachment of a desthiobiotin tag to carboxyl groups on proteins, peptides, and other biomolecules. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the desthiobiotin tag enables gentle and reversible binding to streptavidin, making it an ideal system for affinity purification and pull-down assays under mild elution conditions.[1][2]

The protocols outlined below are designed to provide a robust starting point for researchers. Optimization may be required for specific applications to achieve the desired degree of labeling while maintaining the biological activity of the target molecule.

Principle of the Reaction

The conjugation of this compound to a carboxyl group is facilitated by EDC, a water-soluble carbodiimide. The reaction proceeds in two main steps:

-

Activation of Carboxyl Groups: EDC reacts with carboxyl groups (-COOH) on the target molecule to form a highly reactive and unstable O-acylisourea intermediate.[3][4]

-

Nucleophilic Attack by Amine: The primary amine (-NH2) of this compound then performs a nucleophilic attack on the activated carboxyl group, displacing the EDC and forming a stable amide bond.[3]

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[3][5] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines to form a stable amide linkage.[3][5]

Materials and Reagents

Key Reagents:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Target molecule with available carboxyl groups (e.g., protein, peptide)

Buffers and Solutions:

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[1][5] Note: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will quench the reaction.[1][6][7]

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[5]

-

Quenching Solution: Hydroxylamine-HCl or Tris-HCl to a final concentration of 10-50 mM.[4][5]

-

Storage Buffer: A suitable buffer for the long-term stability of the conjugated molecule (e.g., PBS with glycerol).

Experimental Protocols

Protocol 1: One-Step Conjugation of this compound to a Protein

This protocol is a straightforward method for labeling proteins. However, it may result in protein-protein polymerization if the protein has both accessible carboxyl and amine groups.[1]

1. Preparation of Reagents:

- Equilibrate EDC and this compound to room temperature before use.

- Prepare a 1-10 mg/mL solution of the protein in Activation Buffer.

- Immediately before use, prepare a 10 mM solution of EDC in ultrapure water or Activation Buffer.[1]

- Prepare a 50 mM solution of this compound in an appropriate solvent (e.g., DMSO or water).[1]

2. Conjugation Reaction:

- To the protein solution, add this compound to the desired final concentration. A 50 to 100-fold molar excess of this compound over the protein is recommended to minimize protein polymerization.[1][3]

- Add the freshly prepared EDC solution to the protein/Amine-PEG4-Desthiobiotin mixture. A 5 to 20-fold molar excess of EDC over the protein is a good starting point.[1]

- Incubate the reaction for 2 hours at room temperature with gentle mixing.[1][4]

3. Quenching and Purification:

- Quench the reaction by adding the Quenching Solution and incubating for 15 minutes at room temperature.

- Remove excess, unreacted reagents and byproducts by dialysis or using a desalting column equilibrated with the desired storage buffer.[4][5]

Protocol 2: Two-Step Conjugation using EDC and NHS/Sulfo-NHS

This method is preferred for minimizing protein polymerization as it involves activating the carboxyl groups first, quenching the EDC, and then adding the amine-containing molecule.[4][5]

1. Activation of Protein Carboxyl Groups:

- Dissolve the protein in Activation Buffer (pH 4.7-6.0) at a concentration of 1-10 mg/mL.

- Add EDC and NHS (or Sulfo-NHS) to the protein solution. A 2-10 mM final concentration for both EDC and NHS is a common starting point.[4]

- Incubate for 15-30 minutes at room temperature.

2. Quenching of EDC (Optional but Recommended):

- To quench the EDC, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM and incubate for 15 minutes.[4][5] This step prevents EDC from cross-reacting with the amine of this compound and other proteins in the next step.

3. Conjugation with this compound:

- Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer (e.g., PBS).[4][6]

- Add this compound to the desired final concentration (e.g., 1-5 mM).

- Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Final Quenching and Purification:

- Quench the reaction by adding a Quenching Solution (e.g., 10-50 mM hydroxylamine (B1172632) or Tris) and incubate for 15 minutes.

- Purify the desthiobiotinylated protein using a desalting column or dialysis to remove excess reagents.[4][5]

Data Presentation

Table 1: Recommended Reagent Molar Excess for Optimal Conjugation

| Reagent | Recommended Molar Excess (over Protein) | Rationale | Reference |

| This compound | 50 - 100 fold | To ensure efficient labeling of activated carboxyls and minimize protein-protein crosslinking. | [1][3] |

| EDC | 5 - 20 fold | To achieve sufficient activation of carboxyl groups. Higher concentrations can be used to compensate for lower efficiency at neutral pH. | [1][3] |

| NHS/Sulfo-NHS | 1 - 1.5 fold (relative to EDC) | To efficiently convert the O-acylisourea intermediate to a more stable NHS ester. | [4][5] |

Table 2: Troubleshooting Common Issues in EDC/Amine-PEG4-Desthiobiotin Conjugation

| Issue | Potential Cause | Suggested Solution | Reference |

| Low Conjugation Efficiency | - Inactive EDC (hydrolyzed)- Suboptimal pH- Presence of quenching molecules in buffer | - Use freshly prepared EDC solution.- Perform activation at pH 4.7-6.0.- Use amine- and carboxyl-free buffers for the reaction. | [1][6] |

| Protein Precipitation/Aggregation | - Excessive protein-protein crosslinking | - Use a two-step conjugation protocol.- Increase the molar excess of this compound.- Reduce the concentration of EDC. | [1][8] |

| Loss of Protein Activity | - Modification of critical carboxyl groups | - Reduce the amount of EDC and reaction time.- Perform a pH optimization study. | [8] |

Visualizations

Caption: Chemical reaction pathway for EDC-mediated conjugation.

Caption: Two-step experimental workflow for conjugation.

Caption: Workflow for affinity purification using desthiobiotin.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Desthiobiotin PEG4 amine [nanocs.net]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Step-by-Step Guide for Amine-PEG4-Desthiobiotin Conjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of Amine-PEG4-Desthiobiotin to proteins and antibodies. It includes detailed protocols for the conjugation reaction, purification of the conjugate, and quantification of biotinylation. Additionally, it outlines workflows for common downstream applications such as ELISA, immunoprecipitation, and Western blotting.

Introduction to this compound Conjugation

This compound is a labeling reagent used to attach a desthiobiotin tag to proteins, antibodies, and other molecules containing accessible carboxyl groups. This process, also known as desthiobiotinylation, leverages the reaction between the primary amine of the this compound and carboxyl groups on the target molecule, typically facilitated by the zero-length crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The desthiobiotin tag allows for strong but reversible binding to streptavidin, a key advantage over the nearly irreversible biotin-streptavidin interaction.[1] This "soft release" characteristic is crucial for isolating and purifying target proteins and their interacting partners under mild, non-denaturing conditions, preserving their native structure and function.[1][2] The polyethylene (B3416737) glycol (PEG) spacer arm enhances the solubility of the labeled molecule.

Chemical Principle of Conjugation

The conjugation of this compound to a protein's carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus) is a two-step process mediated by EDC and often enhanced by N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

-

Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.[3][4]

-

Amine Reaction: This intermediate is unstable in aqueous solutions and can be prone to hydrolysis. The addition of (Sulfo-)NHS stabilizes the intermediate by converting it into a more stable (Sulfo-)NHS ester.[3] This amine-reactive ester then efficiently reacts with the primary amine of the this compound, forming a stable amide bond and releasing the (Sulfo-)NHS leaving group.

Experimental Protocols

Materials and Reagents

-

Target protein or antibody in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

(Optional) Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, hydroxylamine (B1172632), or 2-mercaptoethanol)

-